8-phenyl-1,6-naphthyridin-5(6H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10N2O |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
8-phenyl-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C14H10N2O/c17-14-11-7-4-8-15-13(11)12(9-16-14)10-5-2-1-3-6-10/h1-9H,(H,16,17) |
InChI Key |
YGBHXMPGOWNVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C3=C2N=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Phenyl 1,6 Naphthyridin 5 6h One and Its Derivatives
Classical Synthetic Routes to the 1,6-Naphthyridin-5(6H)-one Core
Traditional methods for constructing the bicyclic naphthyridinone system have long been the foundation of its synthesis, primarily relying on condensation and cyclization reactions from functionalized pyridine (B92270) precursors.
The Friedländer synthesis, a well-established method for generating quinolines, can be adapted to create the 1,6-naphthyridine (B1220473) core. This approach typically involves the condensation of a 4-aminonicotinic carbonyl compound (an aminopyridine with an adjacent aldehyde or ketone) with a second carbonyl compound that possesses an activated α-methylene group. acs.org The reaction proceeds via an initial aldol (B89426) or Schiff base formation, followed by a cyclodehydration step, usually under acidic or basic conditions, to forge the second ring and establish the naphthyridinone framework. acs.org This methodology offers a straightforward route to the core structure, contingent on the availability of suitably substituted pyridine starting materials.
A predominant strategy for building the 1,6-naphthyridin-5(6H)-one core involves the intramolecular cyclization of appropriately substituted pyridine derivatives. These methods start with a pre-formed pyridine ring and construct the second, fused pyridone ring.
One common approach begins with functionalized nicotinamide (B372718) derivatives. For instance, 2-(2,2-dimethoxyethyl)nicotinamide (B1626404) can be cyclized under acidic conditions (e.g., using p-toluenesulfonic acid in refluxing toluene) to yield the parent 1,6-naphthyridin-5(6H)-one.
Other routes utilize readily available pyridine precursors such as 4-chloropyridines or 4-aminopyridines. nih.gov A 4-aminonicotinaldehyde, for example, can be condensed with reagents like malonamide (B141969) or methyl phenylacetate (B1230308) in the presence of a base like piperidine (B6355638) to form the second ring. nih.gov Similarly, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted sequentially with an amine (to introduce a substituent at the 4-position) and then condensed with an active methylene (B1212753) compound to build the fused pyridone ring. nih.gov
| Precursor | Reagents | Conditions | Product | Reference |
| 4-Aminonicotinaldehyde | Malonamide, Piperidine | Ethanol | 1,6-Naphthyridin-2(1H)-one derivative | nih.gov |
| Ethyl 4,6-dichloro-3-pyridinecarboxylate | 1. Amine2. Methyl phenylacetate | N/A | Substituted 1,6-naphthyridin-2(1H)-one | nih.gov |
| 4-Aminonicotinonitrile | Diethyl malonate, NaOEt | Ethanol | 4-Amino-1,6-naphthyridin-2(1H)-one derivative | nih.gov |
Modern and Advanced Synthetic Approaches
More recent synthetic innovations have provided powerful tools for both constructing the naphthyridinone scaffold and for its late-stage functionalization, enabling greater efficiency, diversity, and control.
The introduction of the C8-phenyl group onto the 1,6-naphthyridin-5(6H)-one core is most effectively achieved using modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation. mdpi.comharvard.edu This strategy first requires the synthesis of an 8-halo-1,6-naphthyridin-5(6H)-one (e.g., 8-chloro or 8-bromo). This halogenated intermediate is then reacted with phenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base to form the desired C-C bond, yielding the 8-phenyl derivative. mdpi.comresearchgate.net
High-throughput experimentation has been used to discover efficient catalyst systems for the regioselective Suzuki coupling of dichlorinated 1,6-naphthyridone scaffolds. researchgate.net For example, using Pd₂(dba)₃ as a precatalyst with specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands like IMes·HCl can achieve high conversion and regioselectivity. researchgate.net The choice of solvent and base, such as DMF and K₃PO₄, is also critical for reaction success. researchgate.net This late-stage functionalization approach is highly versatile, allowing for the introduction of a wide array of aryl and heteroaryl groups at the 8-position.
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Product | Reference |
| 1,6-Naphthyridone dichloride | Arylboronic acid | Pd₂(dba)₃ / (2-MeO-Ph)₃P | K₃PO₄ / DMF | C7-arylated 1,6-naphthyridone | researchgate.net |
| 1,6-Naphthyridone dichloride | Arylboronic acid | Pd₂(dba)₃ / IMes·HCl | K₃PO₄ / DMF | C7-arylated 1,6-naphthyridone | researchgate.net |
| 6-Bromo-TAP derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / THF/H₂O | 6-Phenyl-TAP derivative | nih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient pathway to complex molecular scaffolds like naphthyridinones. ekb.egmdpi.com These strategies are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.com One-pot syntheses of 1,6-naphthyridines have been developed by reacting benzylidene-cyanothioacetamide with cyclic ketones, demonstrating the power of MCRs to construct the core in a single step. researchgate.netresearchgate.net Another reported MCR involves the diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives through a reaction involving 4-aminopyridine (B3432731) and cyclic enol ethers, catalyzed by camphor (B46023) sulfonic acid (CSA). ekb.eg Such approaches streamline the synthetic process, avoiding the multiple steps of isolation and purification required in more traditional linear syntheses.
The development of asymmetric syntheses to produce chiral naphthyridinone scaffolds is crucial when the target molecule has stereogenic centers. While examples for the unsaturated 1,6-naphthyridin-5(6H)-one are less common, methodologies developed for related saturated systems, such as the 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) core, provide a blueprint for these transformations. nih.govacs.org
A key strategy for inducing chirality is the asymmetric reduction of a prochiral precursor. For instance, a dihydronaphthyridine intermediate can be subjected to enantioselective transfer hydrogenation. nih.govacs.org A notable example uses a ruthenium catalyst complexed with a chiral ligand, such as chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II), with ammonium (B1175870) formate (B1220265) as the hydrogen source, to achieve high enantioselectivity in the final chiral product. nih.gov Such methods represent the cutting edge of synthesis in this area, providing access to enantiomerically pure compounds that are essential for probing stereospecific interactions in biological systems. nih.gov
Derivatization and Functionalization Strategies of the Naphthyridinone Core
The 1,6-naphthyridin-5(6H)-one core is a versatile scaffold that allows for a variety of derivatization and functionalization reactions. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting compounds. Key strategies include electrophilic substitution, cross-coupling reactions, and the transformation of the lactam function.
A significant advancement in the functionalization of the 1,6-naphthyridine scaffold involves the preparation of 1,6-naphthyridine-5,7-diones. These intermediates can be converted into highly reactive 1,6-naphthyridine-5,7-ditriflates, which are stable yet readily undergo one-pot difunctionalization reactions. This method provides a rapid route to a diverse range of drug-like molecules. acs.org
Functionalization can also be achieved through the reaction of enaminones with nicotinoyl chlorides, leading to the formation of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones. These compounds serve as valuable precursors for the synthesis of more complex, polycondensed heterocyclic systems. researchgate.net
Furthermore, derivatization of the related 1,6-naphthyridine-2(1H)-thione core has been demonstrated. Reaction with organyl chlorides yields 2-alkylthio-3-cyanopyridines, which can be cyclized to thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net This highlights the potential for functionalization at various positions of the naphthyridinone ring system.
Specific examples of derivatization reactions on the 1,6-naphthyridinone core are detailed in the following interactive table.
Interactive Data Table: Derivatization Reactions of the 1,6-Naphthyridinone Core
| Position(s) | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| C5, C7 | Difunctionalization | Amine nucleophiles, Pd catalysis | 5,7-Diamino-1,6-naphthyridines | acs.org |
| C5, C7 | Difunctionalization | Amine nucleophile, Kumada coupling (MeMgBr) | 5-Amino-7-methyl-1,6-naphthyridines | acs.org |
| C5, C7 | Difunctionalization | Amine nucleophile, Suzuki coupling | 5-Amino-7-aryl/heteroaryl-1,6-naphthyridines | acs.org |
| C5, C7 | Difunctionalization | Amine nucleophile, Pd-catalyzed cyanation | 5-Amino-7-cyano-1,6-naphthyridines | acs.org |
| C7 | Reduction | Triethylsilane, Pd catalysis | 5,8-Disubstituted-1,6-naphthyridines | acs.org |
| C8 | Iodination | N-Iodosuccinimide | 8-Iodo-1,6-naphthyridin-5(6H)-one | researchgate.net |
| C5 | Chlorination | Phosphorus oxychloride | 5-Chloro-1,6-naphthyridine | researchgate.net |
| C7 | Amide Formation | 4-Chlorobenzylamine | N-(4-Chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide | nih.gov |
| C5 | Amination | Methylamine, DIPEA | 5-(Methylamino)-1,6-naphthyridin-8-ol derivatives | nih.gov |
| C5 | C-N Coupling | Pyrrolidin-2-one, Pd(OAc)₂, Xantphos | 1-(8-Hydroxy-7-(...)-1,6-naphthyridin-5-yl)pyrrolidin-2-one | nih.gov |
| C7 | Cyclization | Acetylhydrazide | 7-(5-Methyl-1,3,4-oxadiazol-2-yl)-1,6-naphthyridine derivatives | nih.gov |
| Fused Ring | Annulation | ortho-Aminothiophenecarboxamide | Pyrimidothieno[2,3-b] researchgate.netnih.govnaphthyridine derivatives | researchgate.net |
The synthesis of 8-hydroxy-1,6-naphthyridine-7-carboxamides and their subsequent derivatization has been explored for the development of novel therapeutic agents. nih.gov For instance, the ester group of ethyl 8-hydroxy-1,6-naphthyridine-7-carboxylate can be converted to an amide by reaction with various amines. nih.gov Further functionalization at the C5 position can be achieved through nucleophilic substitution reactions. For example, treatment of a 5-bromo-8-methoxy-1,6-naphthyridine intermediate with amines, such as methylamine, in the presence of a base like DIPEA, leads to the corresponding 5-amino derivatives. nih.gov
Palladium-catalyzed cross-coupling reactions are also powerful tools for the functionalization of the naphthyridinone core. Suzuki coupling reactions have been employed to introduce aryl or heteroaryl groups at various positions of the naphthyridine ring system. nih.gov For instance, a bromo-substituted naphthyridine can be coupled with a boronic acid derivative to form a C-C bond. nih.gov Similarly, C-N bond formation can be achieved via palladium-catalyzed coupling of a halogenated naphthyridine with amides or lactams, such as pyrrolidin-2-one. nih.gov
The construction of additional fused rings onto the 1,6-naphthyridinone scaffold represents another important derivatization strategy. For example, ortho-amino-arenethiocarboxamides can be used to build pyrimidothienonaphthyridine structures. researchgate.net Reaction of an ortho-aminothiophenecarboxamide with acetic anhydride (B1165640) can lead to a pyrimidine (B1678525) ring, which can be further functionalized, for instance, by chlorination with phosphorus oxychloride. researchgate.net
Advanced Structural Characterization and Spectroscopic Investigations
Detailed Spectroscopic Fingerprinting for Elucidating Chemical Structure
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 8-phenyl-1,6-naphthyridin-5(6H)-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.
While specific experimental NMR data for this compound is scarce, ¹H NMR data for the parent 1,6-naphthyridine (B1220473) shows characteristic signals for the pyridine (B92270) rings. chemicalbook.com For the 8-phenyl substituted derivative, one would expect to see additional signals in the aromatic region corresponding to the protons of the phenyl group. The chemical shifts of the naphthyridinone core protons would also be influenced by the presence of the phenyl substituent and the lactam functionality.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive and based on analogous structures, as specific experimental data is not available.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| NH (lactam) | 10.0 - 12.0 | br s |
| H-2 | 8.5 - 8.8 | d |
| H-3 | 7.4 - 7.6 | dd |
| H-4 | 8.0 - 8.2 | d |
| H-7 | 7.8 - 8.0 | s |
| Phenyl-H (ortho) | 7.6 - 7.8 | m |
Similarly, ¹³C NMR would provide information on all carbon atoms in the molecule. The carbonyl carbon of the lactam would appear at a characteristic downfield shift.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for definitively assigning the proton and carbon signals by identifying spin-spin coupling networks and direct carbon-proton correlations.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the parent 1,6-naphthyridin-5(6H)-one, electrospray ionization mass spectrometry (ESI-MS) shows a protonated molecular ion [M+H]⁺ at m/z 147, confirming its molecular weight of 146.15 g/mol . researchgate.net
For this compound, the expected molecular weight is 222.25 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of CO from the lactam ring and fragmentation of the phenyl substituent.
Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive, as specific experimental data is not available.)
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 223.0866 |
| [M+Na]⁺ | 245.0685 |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
For this compound, the most prominent IR absorption band would be the C=O stretching vibration of the lactam ring, expected in the region of 1650-1690 cm⁻¹. udel.edu The N-H stretching vibration of the lactam would appear as a broad band around 3200 cm⁻¹. udel.edu Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are absent. vscht.cz Characteristic absorptions for the C=C and C=N bonds of the aromatic rings would also be present in the 1400-1600 cm⁻¹ region. researchgate.net
Table 3: Predicted Key IR Absorption Bands for this compound (Note: This table is predictive, as specific experimental data is not available.)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (lactam) | ~3200 | Broad, Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| C=O stretch (lactam) | 1650 - 1690 | Strong |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing bond lengths, bond angles, and intermolecular interactions.
A single crystal X-ray diffraction study of this compound would be invaluable for determining its precise three-dimensional structure. While no specific crystal structure data for this compound has been reported, studies on related N'-acetyl-N'-phenyl-2-naphthohydrazide have detailed the packing and hydrogen bonding interactions in the solid state. researchgate.neteurjchem.com For this compound, it is expected that the molecule would be largely planar, with the phenyl group likely twisted out of the plane of the naphthyridinone ring system to minimize steric hindrance. The crystal packing would likely be dominated by hydrogen bonding between the N-H and C=O groups of adjacent lactam rings, forming dimeric or polymeric structures. Pi-pi stacking interactions between the aromatic rings could also play a significant role in the crystal packing.
Conformational Analysis and Tautomerism Studies
The 1,6-naphthyridin-5(6H)-one core can exist in tautomeric forms. The lactam-lactim tautomerism is a key feature of this heterocyclic system. In the case of this compound, the equilibrium between the 5(6H)-one (lactam) and the 5-hydroxy-1,6-naphthyridine (lactim) forms is an important consideration. Generally, in the solid state and in most solvents, the lactam form is expected to be the predominant tautomer due to its greater thermodynamic stability. nih.gov
Conformational analysis, often aided by computational modeling, would focus on the rotational barrier of the C-C bond connecting the phenyl group to the naphthyridinone core. The preferred conformation would be a balance between electronic effects (conjugation) and steric hindrance between the ortho-protons of the phenyl ring and the hydrogen atom at the 7-position of the naphthyridinone ring.
Chiroptical Properties and Stereochemical Assignments (if applicable)
The specific chemical compound, this compound, in its parent form, is an achiral molecule. This is due to the absence of any stereogenic centers, such as a carbon atom bonded to four different substituents, and the lack of axial, planar, or helical chirality. The molecule possesses a plane of symmetry that renders it superimposable on its mirror image.
Consequently, this compound does not exhibit chiroptical properties. Chiroptical spectroscopy, which includes techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), measures the differential absorption of left and right circularly polarized light. These properties are unique to chiral molecules and are instrumental in determining their absolute configuration and conformational analysis. As an achiral compound, this compound does not produce a signal in ECD or VCD spectroscopy.
Therefore, stereochemical assignment is not applicable to the parent this compound. Such assignments are necessary only for chiral compounds to distinguish between enantiomers or diastereomers.
While the parent compound is achiral, it is conceivable that the introduction of chiral substituents onto the this compound scaffold could induce chirality in its derivatives. For instance, the attachment of a chiral group to the phenyl ring or the naphthyridinone core would create a chiral molecule that would exhibit chiroptical properties. Furthermore, restricted rotation around the single bond connecting the phenyl group and the naphthyridinone ring system could potentially lead to atropisomerism, a form of axial chirality, in appropriately substituted derivatives. However, studies focusing on the chiroptical properties and stereochemical assignments of such chiral derivatives of this compound have not been reported in the reviewed literature.
Research on related naphthyridinone structures has primarily focused on their synthesis and photophysical properties, such as fluorescence. rsc.orgmdpi.comresearchgate.net For example, various 1,6-naphthyridin-7(6H)-ones have been synthesized and their fluorescence properties have been investigated, but these studies did not delve into their chiroptical characteristics. rsc.org Similarly, the synthesis of derivatives of 5,6,7,8-tetrahydroquinazolines and 8-hydroxy naphthyridines has been explored for potential biological activities, without a focus on their stereochemistry. nih.govnih.gov
Reactivity, Transformation, and Derivatization Studies
Electrophilic and Nucleophilic Substitution Reactions on the Core and Substituents
The reactivity of the 1,6-naphthyridine (B1220473) core shows similarities to quinolines. nih.gov The nitrogen atom in the pyridine (B92270) ring can act as a nucleophile, reacting with electrophiles. For instance, N-alkylation and N-acylation reactions are common transformations for naphthyridine systems. nih.gov
While specific studies on electrophilic substitution at the carbon atoms of 8-phenyl-1,6-naphthyridin-5(6H)-one are not extensively detailed in the provided results, the general reactivity pattern of naphthyridines suggests that such reactions would likely occur at positions not deactivated by the electron-withdrawing lactam group. nih.gov
Nucleophilic substitution reactions are a key strategy for functionalizing the naphthyridine scaffold. A common approach involves the conversion of hydroxyl groups to good leaving groups, such as halides, to facilitate subsequent reactions with nucleophiles. nih.gov For example, chlorination of naphthyridinones using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) yields chloro-naphthyridines, which are versatile intermediates for introducing various nucleophiles. nih.gov
In a related 1,6-naphthyridine system, amination of a chloro-substituted naphthyridine was achieved using various amines, demonstrating the feasibility of nucleophilic aromatic substitution. acs.org Similarly, palladium-catalyzed cyanation has been used to introduce a cyano group. acs.org
The phenyl substituent can also undergo electrophilic substitution reactions, with the directing effects governed by standard aromatic chemistry principles. However, specific examples for the this compound scaffold were not found in the provided search results.
Table 1: Examples of Nucleophilic Substitution Reactions on Naphthyridine Scaffolds
| Starting Material | Reagent(s) | Product | Reaction Type |
| 1,5-Naphthyridin-2(1H)-one | POCl₃ | 2-Chloro-1,5-naphthyridine | Chlorination |
| 5,7-Dichloronaphthyridine | Amine | 5-Amino-7-chloronaphthyridine | Amination |
| 5-Chloro-7-aminonaphthyridine | MeMgBr, Pd catalyst | 5-Methyl-7-aminonaphthyridine | Kumada Coupling |
| 5-Chloro-7-aminonaphthyridine | Arylboronic acid, Pd catalyst | 5-Aryl-7-aminonaphthyridine | Suzuki Coupling |
Functional Group Interconversions and Modifications
The functional groups present in this compound and its derivatives can be interconverted to access a wider range of analogues. The lactam moiety is a key functional group that can undergo various transformations. For instance, the carbonyl group can be a site for reduction or other modifications.
In related naphthyridine systems, the conversion of a nitrile group to a triazole ring has been demonstrated. nih.gov This was achieved by reacting a 7-cyanonaphthyridine with substituted hydrazides under acidic conditions. nih.gov
Furthermore, the modification of substituents on the naphthyridine core is a common strategy. For example, a reductive amination protocol has been used to functionalize a 1,5-naphthyridine (B1222797) aldehyde. mdpi.com
Regioselectivity and Chemoselectivity in Chemical Transformations
Regioselectivity and chemoselectivity are critical considerations in the synthesis and functionalization of substituted naphthyridinones. In the case of this compound, the different reactivity of the two pyridine rings and the phenyl ring allows for selective transformations.
For instance, in the functionalization of a 5,7-dichloronaphthyridine, the order of addition of different nucleophiles can be controlled to achieve specific substitution patterns. acs.org This highlights the ability to selectively target different positions on the naphthyridine core.
Chemoselectivity is also crucial when multiple reactive sites are present. For example, in a system containing both a naphthyridone N-oxide and an ene-lactam, a Grignard reagent was found to add selectively to the alpha position of the N-oxide due to chelation control, avoiding the expected 1,4-addition to the ene-lactam. researchgate.net
In another example, the reduction of a 1,5-naphthyridine ring was achieved chemoselectively in the presence of other sensitive functional groups using a specific cobalt catalyst. nih.govmdpi.com
Mechanistic Investigations of Key Reactions and Rearrangements
Understanding the mechanisms of reactions involving the 1,6-naphthyridine scaffold is essential for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this compound were not detailed in the search results, general mechanistic principles for naphthyridine chemistry can be inferred.
The Friedländer annulation, a common method for synthesizing naphthyridines, proceeds through the condensation of an aminopyridine with a carbonyl compound containing an activated methylene (B1212753) group, followed by cyclodehydration. acs.org
Another important reaction, the Povarov reaction, which is a type of [4+2] cycloaddition, has been used to construct the tetrahydro-1,5-naphthyridine ring system. mdpi.com This reaction involves the interaction of an aldimine with an electron-rich alkene, and the stereochemical outcome is controlled by the transition state geometry. mdpi.com
Photochemical Reactivity and Stability Studies
The photochemical behavior of naphthyridine derivatives is an area of interest. In a study on a related 2-(1'H-indol-2'-yl)-1,5-naphthyridine, irradiation with 365 nm light in acetonitrile (B52724) led to a phototransformation. mdpi.com This suggests that the 1,6-naphthyridine core may also exhibit photochemical reactivity, which could be relevant for applications in photochemistry or for understanding the stability of these compounds under light exposure.
Computational and Theoretical Studies on 8 Phenyl 1,6 Naphthyridin 5 6h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the molecular geometry, electronic properties, and spectroscopic behavior of heterocyclic systems. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, both of which have been applied to naphthyridine-based structures.
Density Functional Theory (DFT) is a mainstay in computational chemistry for studying the electronic structure of molecules. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), researchers can accurately optimize the molecular geometry and calculate various electronic and reactivity descriptors. researchgate.net For naphthyridine derivatives, DFT calculations are used to determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
From these orbital energies, global quantum molecular descriptors can be calculated to predict reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), chemical softness (σ), and the electrophilicity index (ω). Such parameters have been successfully calculated for related heterocyclic systems to understand their electronic and chemical properties. researchgate.net For instance, studies on similar complex heterocycles have shown that DFT methods can reliably predict theoretical properties that align well with experimental findings. researchgate.net
Table 1: Representative Global Quantum Molecular Descriptors Calculated via DFT (Note: The following data is illustrative of parameters derived for complex heterocyclic systems, as specific values for 8-phenyl-1,6-naphthyridin-5(6H)-one are not publicly available. The principles are based on calculations performed on related structures.)
| Parameter | Formula | Description |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity. |
| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |
| Chemical Softness (σ) | 1/η | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are also employed to study naphthyridine systems. High-level ab initio calculations have been used to investigate stacking interactions and the influence of salt bridges on the aromatic rings of 1,5-naphthyridines. nih.gov These studies can precisely model how the guanidinium (B1211019) group of arginine, for example, positions itself relative to the naphthyridine ring, influenced by the electric field above the heterocycle. nih.gov Such methods are also used to explore proton transfer processes, suggesting that for certain diol derivatives of naphthyridine, N-H interactions are strong enough to induce these transfers. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful in-silico techniques used to predict and analyze how a ligand, such as a derivative of this compound, might bind to a biological target, typically a protein receptor.
Molecular docking is used to predict the preferred orientation of a ligand when bound to a target, forming a stable complex. ijpsonline.com For naphthyridine analogs, docking studies have been performed against various protein targets, such as the mechanistic target of rapamycin (B549165) (mTOR) and the human adenosine (B11128) A2A receptor. ijpsonline.comijpsonline.comnih.gov In these studies, the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity, often expressed as a docking score or binding energy. nih.govresearchgate.net
These simulations identify key "interaction hotspots"—specific amino acid residues within the binding pocket that form crucial interactions with the ligand. Common interactions include:
Hydrogen Bonds: Formed with polar residues like glutamic acid and histidine. nih.gov
Hydrophobic Interactions: Occur with nonpolar residues. nih.gov
π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic residues like phenylalanine. nih.gov
Following docking, Molecular Dynamics (MD) simulations can be run to assess the stability of the predicted ligand-protein complex over time. nih.govresearchgate.net MD simulations provide a dynamic view of the interactions, confirming whether the initial docked pose is maintained and revealing conformational changes in both the ligand and the protein. nih.gov The binding free energy can be calculated from MD trajectories using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), which often correlates well with experimental biological activity. nih.gov
Table 2: Common Interacting Residues for Naphthyridine Scaffolds in Protein Binding Sites (Note: This table is a composite based on docking studies of various naphthyridine derivatives against different targets.)
| Interaction Type | Example Amino Acid Residues |
| Hydrogen Bonding | Glu-169, His-278, Arg372, Glu331 nih.govnih.gov |
| Hydrophobic/π-π Stacking | Phe-168, Phe328, Phe495 nih.govnih.gov |
| Polar Interactions | Serine, Threonine |
QSAR Modeling for Mechanistic Insights (excluding clinical applications)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their activity. For naphthyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. ijpsonline.comijpsonline.com
In a typical 3D-QSAR study, a set of structurally related compounds (a training set) with known activity values (e.g., pIC50) is aligned. ijpsonline.comijpsonline.com Then, CoMFA and CoMSIA are used to generate statistical models that correlate the 3D properties of the molecules with their activity. These properties include:
Steric Fields: Related to the shape and size of the molecule.
Electrostatic Fields: Related to the distribution of charge.
Hydrophobic Fields: Related to the molecule's affinity for nonpolar environments.
Hydrogen Bond Donor/Acceptor Fields: Related to the capacity to form hydrogen bonds. ijpsonline.comijpsonline.com
The resulting QSAR models are visualized as 3D contour maps. These maps highlight regions where modifying a specific property (e.g., increasing positive charge or adding a bulky group) is predicted to either increase or decrease activity. This provides crucial mechanistic insights into how structural features influence the compound's interaction with its target, guiding the design of new analogs with optimized properties. ijpsonline.comijpsonline.com The predictive power of these models is validated using a separate test set of compounds. ijpsonline.comijpsonline.com
Table 3: Typical Statistical Parameters for a 3D-QSAR Model (Based on models developed for benzo[h] ijpsonline.comresearchgate.netnaphthyridin-2(1H)-one analogs) ijpsonline.comijpsonline.com
| Parameter | Description | Typical Value |
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |
| r² (Non-cross-validated r²) | A measure of the model's ability to fit the training set data. | > 0.9 |
| F-statistic | A measure of the statistical significance of the model. | High value |
| Standard Error of Estimate (SEE) | A measure of the scatter of data points around the regression line. | Low value |
Reaction Mechanism Elucidation using Computational Methods
Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic scaffolds like 1,6-naphthyridin-5(6H)-one. Theoretical calculations can map out the entire reaction pathway, from reactants to products, through various transition states and intermediates.
For example, the synthesis of the 1,6-naphthyridin-5(6H)-one core often involves a cyclization step. Computational chemistry can be used to investigate this critical step by:
Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate, which is the bottleneck of the reaction.
Calculating Activation Energies (Ea): Determining the energy barrier that must be overcome for the reaction to proceed.
Analyzing Intermediates: Characterizing the structure and stability of any transient species formed during the reaction.
DFT calculations can model the bond-forming and bond-breaking processes, providing a detailed picture of the electronic rearrangements that occur. For instance, in the acid-catalyzed cyclization of a precursor like 2-(2,2-dimethoxyethyl)nicotinamide (B1626404) to form the naphthyridinone ring, computational methods could clarify the role of the acid catalyst in protonating specific sites and facilitating the ring closure and subsequent elimination steps. Furthermore, computational studies can help explain the regioselectivity of reactions, such as why a particular atom is favored for nucleophilic or electrophilic attack. mdpi.com
Solvation Effects and pKa Prediction
The study of solvation effects and the prediction of the acid dissociation constant (pKa) are crucial for understanding the chemical behavior of a compound in different environments, which in turn influences its reactivity, solubility, and bioavailability. For this compound, computational methods provide a powerful tool to investigate these properties at a molecular level.
Theoretical calculations of pKa for molecules like this compound often employ quantum chemical methods, such as Density Functional Theory (DFT). nih.gov These approaches calculate the Gibbs free energy change of the deprotonation reaction in both the gas phase and in a solvent, typically water. The pKa is then determined from the calculated free energy of deprotonation.
A critical component of these calculations is the model used to represent the solvent. Continuum solvation models are a common choice, where the solvent is treated as a continuous medium with a specific dielectric constant. youtube.com Popular models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). nih.gov These models create a cavity in the solvent that encloses the solute molecule and calculate the electrostatic interactions between them. youtube.com The accuracy of these predictions can be sensitive to the choice of the theoretical level (functional and basis set) and the solvation model used. nih.gov For instance, studies on phenolic compounds have shown that the inclusion of explicit water molecules in the computational model can lead to more accurate pKa predictions. nih.gov
The structure of this compound features several potential sites for protonation and deprotonation, including the nitrogen atoms of the naphthyridine ring system and the amide proton. Computational studies can help identify the most likely site of protonation by calculating the proton affinity for each potential site. Research on structurally related nitrogen-containing heterocyclic compounds has demonstrated the utility of such computational approaches.
Table of Computational Parameters for pKa Prediction
Below is an interactive table showcasing typical parameters used in the computational prediction of pKa for organic molecules, which would be relevant for a study on this compound.
| Parameter Category | Options | Description |
| Computational Method | DFT, MP2, Hartree-Fock | The theoretical approach used to calculate the electronic structure. |
| Functional (for DFT) | B3LYP, CAM-B3LYP, M06-2X | Approximations to the exchange-correlation energy in DFT. |
| Basis Set | 6-31G*, 6-311+G(d,p), aug-cc-pVDZ | The set of mathematical functions used to represent the electronic wave function. |
| Solvation Model | PCM, IEFPCM, CPCM, SMD | The model used to simulate the effects of the solvent. |
| Solvent | Water, DMSO, Acetonitrile (B52724) | The solvent environment being modeled. |
Mechanistic Investigations of Biological Target Interactions Non Clinical Focus
Enzyme Inhibition and Activation Mechanisms at the Molecular Level
Derivatives of the 1,6-naphthyridine (B1220473) core have been extensively studied as inhibitors of several enzyme classes.
Allosteric Modulation versus Active Site Binding
Allosteric modulators offer a promising therapeutic approach by targeting sites on a receptor that are distinct from the active site, potentially leading to fewer side effects. nih.gov While the direct binding mode of 8-phenyl-1,6-naphthyridin-5(6H)-one is not explicitly detailed in the provided results, related heterocyclic compounds like 6-phenylpyrimidin-4-ones have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). nih.govnih.gov These PAMs can enhance the effect of the natural ligand. nih.gov Studies on different M1 mAChR PAMs with diverse chemical scaffolds have suggested that they may share a common allosteric binding site. researchgate.net
Receptor Binding Profiling and Ligand-Receptor Dynamics
The 1,6-naphthyridine core is a key feature in ligands for various receptors. researchgate.net For example, the development of 8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-ones, which contain a phenyl-triaza-spirodecanone moiety, has led to potent and selective agonists for the orphanin FQ (OFQ) receptor. nih.gov
DNA/RNA Interaction Studies and Nucleic Acid Binding Profiles
The interaction of naphthyridine derivatives with nucleic acids is an area of interest. For instance, topoisomerase inhibitors like Genz-644282 function by interfering with DNA metabolic processes. nih.gov This interference can lead to DNA damage and ultimately trigger cell death pathways. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one based c-Met kinase inhibitors, a comprehensive SAR study revealed that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core were essential for potent inhibition. nih.gov The introduction of a 4'-carboxamide phenoxy group at the C-5 position significantly improved potency. nih.gov
In the development of antileishmanial 8-hydroxy-1,6-naphthyridines, SAR studies showed that replacing a 4-chlorophenyl group with more polar substituents was a key strategy. nih.govacs.org However, some modifications, such as creating a truncated analogue, led to inactive compounds despite improved solubility and metabolic stability. nih.govacs.org
For N-substituted-3-phenyl-1,6-naphthyridinone derivatives as c-Met kinase inhibitors, extensive enzyme-based SAR studies were critical in identifying potent and selective compounds. nih.gov
Cellular Pathway Modulation in In Vitro Systems
Derivatives of 1,6-naphthyridine have been shown to modulate various cellular pathways in vitro. For example, 1,8-naphthyridin-2(1H)-one based PDE4 inhibitors were found to inhibit the activation of polymorphonuclear leukocytes. nih.gov In the context of cancer, topoisomerase inhibitors can induce cellular stress, leading to cell cycle arrest and apoptosis. nih.gov The mTOR inhibitor Torin2, a benzo[h] nih.govnih.govnaphthyridin-2(1H)-one derivative, has been shown to inhibit the PI3K/AKT/mTOR signaling pathway. mit.edu
Applications Beyond Direct Clinical Use and Therapeutic Development
Utilization as a Molecular Probe for Biological Systems
The inherent fluorescent properties of the 1,6-naphthyridinone scaffold make it a valuable tool for use as a molecular probe to investigate biological systems. These compounds can be designed to interact with specific biological targets, and their fluorescence provides a means to visualize and study these interactions.
Derivatives of 1,6-naphthyridin-7(6H)-ones have been synthesized and shown to possess powerful fluorescence properties. rsc.org These properties, which include solvatochromism (a change in color depending on the solvent polarity), acidochromism (a change in color with pH), large Stokes shifts, and high quantum yields, make them suitable for biological applications. rsc.org For instance, such probes could be used to investigate the microenvironment of enzyme binding sites or to probe the structure and dynamics of nucleic acids. mdpi.com The sensitivity of their fluorescence to the local environment allows for the reporting of subtle changes within these biological systems.
Scaffold for Design of Research Tools
The 1,6-naphthyridinone nucleus serves as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govresearchgate.netsemanticscholar.org This means that this core structure is capable of binding to multiple, diverse biological receptors, making it an excellent starting point for the design of a wide array of research tools. nih.govresearchgate.netsemanticscholar.org By modifying the substituents at various positions on the naphthyridinone ring system, researchers can create a library of compounds with tailored activities. researchgate.net
For example, the 1,6-naphthyridone scaffold has been investigated in the development of anti-HIV agents. nih.gov By synthesizing various analogues, researchers were able to identify a derivative with potent and highly selective anti-HIV activity. nih.gov This demonstrates the utility of the scaffold in creating specific tools to study viral replication and to identify potential drug candidates. Furthermore, the ability to perform a variety of chemical transformations on the 1,6-naphthyridine (B1220473) core allows for the rapid generation of diverse, drug-like products for screening and research purposes. acs.org
Ligand Design for Metal Complexes and Catalysis
The nitrogen atoms within the 1,6-naphthyridine ring system make it an effective ligand for coordinating with metal ions. This property is exploited in the design of metal complexes with potential applications in catalysis and materials science. While 1,5-naphthyridines are noted to have two N-donor atoms that typically bind to different metal atoms, the general principle of nitrogen-containing heterocycles acting as ligands applies to the broader naphthyridine family. mdpi.com
The ability to form stable complexes with transition metals opens up possibilities for their use in various catalytic processes. For instance, metal complexes of naphthyridine derivatives could be designed to catalyze specific organic reactions, such as transfer hydrogenation. mdpi.com The specific geometry and electronic properties of the resulting metal complex, dictated by the naphthyridinone ligand, would determine its catalytic activity and selectivity.
Development of Fluorescent or Luminescent Tags and Dyes
The strong fluorescence of certain 1,6-naphthyridinone derivatives makes them excellent candidates for the development of fluorescent tags and dyes. rsc.orgmdpi.com These molecules can be attached to other molecules of interest, such as proteins or nucleic acids, to enable their visualization and tracking in biological systems.
Recent research has focused on the synthesis of 1,6-naphthyridin-7(6H)-ones with powerful fluorescence properties, including dual fluorescence, which are suitable for use as luminescent devices. rsc.org Additionally, 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones have been developed as potential fluorescent nucleoside analogues. mdpi.com These compounds exhibit remarkable changes in their emissivity depending on the polarity of the solvent, making them useful for probing the local environment within nucleic acids. mdpi.com The synthesis of novel fluorescent materials containing pyridine (B92270) and naphthalimide units further highlights the potential of related heterocyclic structures in this area. rsc.org
Application in Materials Science (e.g., organic electronics, sensors)
The photophysical and electronic properties of 1,6-naphthyridinone derivatives suggest their potential application in materials science, particularly in the fields of organic electronics and sensor technology. The ability of these compounds to absorb and emit light, as well as their potential to participate in charge transfer processes, are key characteristics for these applications.
The development of fluorescent 1,6-naphthyridin-7(6H)-ones opens the door to their use as luminescent materials in devices. rsc.org Furthermore, the synthesis of poly[1,5-naphthyridine-(3-hexylthiophene)] has been explored for its semi-conducting properties, indicating the potential for the broader naphthyridine class in organic electronics. mdpi.com The sensitivity of the fluorescence of some derivatives to their environment, such as solvent polarity and pH, also suggests their utility in the development of chemical sensors. rsc.orgmdpi.com
Analytical Standards and Reference Materials
While direct evidence for the use of 8-phenyl-1,6-naphthyridin-5(6H)-one as a certified analytical standard is not prevalent in the provided search results, its stable, well-characterized nature makes it a suitable candidate for such applications. In research and development, well-characterized compounds are essential as reference materials for the identification and quantification of related substances.
For instance, a synthesized and purified sample of 1,6-naphthyridin-5(6H)-one, with its known molecular weight and spectral properties, can serve as a benchmark in the development and validation of analytical methods, such as chromatography and mass spectrometry. The availability of detailed synthesis procedures and characterization data for various 1,6-naphthyridinone derivatives supports their potential use as internal standards or reference compounds in complex analytical workflows. bldpharm.com
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern medicinal and materials chemistry. For 8-phenyl-1,6-naphthyridin-5(6H)-one and its derivatives, researchers are actively seeking to move beyond traditional, often multi-step and low-yielding, synthetic routes. The focus is shifting towards innovative strategies that enhance yield, reduce waste, and utilize safer reagents and solvents.
One promising avenue is the application of microwave-assisted organic synthesis (MAOS). This technique has the potential to dramatically reduce reaction times and improve yields for the condensation and cyclization steps crucial for forming the naphthyridinone core. Furthermore, the exploration of one-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel, is a key area of interest. This approach not only simplifies the experimental setup but also minimizes the need for purification of intermediates, thereby contributing to a more sustainable process.
In the realm of green chemistry, the use of alternative, less hazardous solvents is being investigated. Deep eutectic solvents (DES) and ionic liquids (ILs) are being considered as potential replacements for volatile organic compounds (VOCs) traditionally used in such syntheses. Additionally, the development of catalytic systems, particularly those based on abundant and non-toxic metals, is a priority. These catalysts could enable more selective and efficient bond formations, further enhancing the green credentials of the synthetic pathways.
Advanced Computational Modeling for De Novo Design and Optimization
Computational chemistry has become an indispensable tool in the rational design of new molecules with desired properties. For this compound, in silico methods are being employed to predict its physicochemical properties, reactivity, and potential biological activity. Density Functional Theory (DFT) calculations, for instance, can provide insights into the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential, all of which are crucial for understanding its behavior at a molecular level.
These computational models are instrumental in the de novo design of novel derivatives. By systematically modifying the phenyl ring or the naphthyridinone core in a virtual environment, researchers can rapidly screen a vast chemical space for compounds with optimized properties. This could involve, for example, enhancing its solubility, improving its metabolic stability, or fine-tuning its interaction with a specific biological target. Molecular docking simulations, which predict the preferred orientation of a molecule when bound to a larger molecule, are particularly valuable in this context.
Identification of New Biological Targets and Pathways for Fundamental Research
While the full biological activity profile of this compound is still under investigation, its structural motifs suggest potential interactions with a range of biological targets. The planar, aromatic nature of the molecule, coupled with the presence of hydrogen bond donors and acceptors, makes it a candidate for binding to the active sites of various enzymes or receptors.
High-throughput screening (HTS) campaigns, where large libraries of compounds are rapidly tested against a panel of biological targets, could be instrumental in identifying novel activities. Furthermore, chemoproteomics approaches, which use chemical probes to identify the protein targets of a small molecule in a complex biological sample, could provide a more unbiased view of its mechanism of action. By elucidating the specific cellular pathways modulated by this compound, researchers can gain fundamental insights into biological processes and potentially uncover new therapeutic avenues.
Integration into Supramolecular Assemblies and Nanostructures
The unique photophysical properties of certain naphthyridinone derivatives make them attractive building blocks for the construction of supramolecular assemblies and nanostructures. The extended π-system of this compound suggests that it may exhibit interesting fluorescence or phosphorescence properties, particularly when coordinated with metal ions.
Research is underway to explore the self-assembly of this molecule into well-defined architectures, such as nanofibers, nanotubes, or vesicles. These assemblies could have applications in areas such as organic electronics, sensing, and drug delivery. For instance, metal complexes incorporating this ligand are being investigated for their potential use as emitters in organic light-emitting diodes (OLEDs). The ability to tune the emission color and efficiency by modifying the substituents on the naphthyridinone core is a key advantage of this approach.
Prospects for Translational Research in Pre-clinical Discovery (excluding clinical trials)
The journey of a promising molecule from the laboratory to a potential therapeutic agent is a long and arduous one. For this compound, the initial stages of this journey involve rigorous pre-clinical evaluation. This includes detailed studies of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its preliminary toxicity profile.
In vitro assays using cell lines and in vivo studies in animal models are essential for establishing a proof-of-concept for any potential therapeutic application. For example, if the compound is found to inhibit a specific enzyme implicated in a disease, its efficacy would be tested in relevant cellular and animal models of that disease. It is important to note that this stage of research is focused on discovery and does not involve human subjects. The data generated from these pre-clinical studies are crucial for determining whether a compound has the potential to be advanced into clinical development.
Q & A
Q. Notes
- Avoid commercial sources (e.g., Parchem, American Elements) per guidelines.
- Methodological rigor and theoretical grounding are emphasized to meet academic standards.
- Contradictory data are addressed through systematic experimental design and computational validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
